molecular formula C12H20ClN B15247419 n,n-Dipropylanilinehydrochloride CAS No. 88990-55-0

n,n-Dipropylanilinehydrochloride

Cat. No.: B15247419
CAS No.: 88990-55-0
M. Wt: 213.75 g/mol
InChI Key: LGZIYIDCHDVFBL-UHFFFAOYSA-N
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Description

N,N-Dipropylaniline hydrochloride is a tertiary amine hydrochloride derivative with the molecular formula $ \text{C}{12}\text{H}{20}\text{N} \cdot \text{HCl} $. It is synthesized via nucleophilic aromatic substitution, where dipropylamine reacts with a substituted aryl triflate (e.g., 4-(tert-butyl)phenyl trifluoromethanesulfonate) in tetrahydrofuran (THF), followed by purification via column chromatography and treatment with HCl in diethyl ether to yield the crystalline hydrochloride salt . Key spectroscopic data include:

  • $ ^1\text{H} $ NMR (300 MHz, CDCl$ _3 $): δ 13.35 (s, 1H, NH$ ^+ $), 7.60–7.42 (m, 4H, aromatic), 3.68–3.20 (m, 4H, N–CH$ _2 $), 1.24 (s, 9H, tert-butyl), 1.17 (t, 6H, CH$ _3 $) .
  • Chromatography: The free base has an R$ _f $ value of 0.76 in $ n $-pentane:EtOAc (10:1), indicating higher lipophilicity compared to shorter-chain analogs like N,N-diethylaniline (R$ _f $ = 0.67) .

Properties

CAS No.

88990-55-0

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

N,N-dipropylaniline;hydrochloride

InChI

InChI=1S/C12H19N.ClH/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H

InChI Key

LGZIYIDCHDVFBL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dipropylanilinehydrochloride can be synthesized through several methods. One common approach involves the alkylation of aniline with propyl halides in the presence of a base. The reaction typically proceeds as follows:

    Alkylation Reaction: Aniline is reacted with propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

    Formation of Hydrochloride Salt: The resulting N,N-dipropylaniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropylanilinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides; reactions often require the presence of a base and are conducted under reflux conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various alkyl or aryl-substituted aniline derivatives.

Scientific Research Applications

N,N-Dipropylanilinehydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dipropylanilinehydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Substituents Molecular Weight (g/mol) Key Applications
N,N-Dipropylaniline HCl 4-(tert-butyl), N,N-dipropyl 205.82 (free base) Organic synthesis, dyes
2-Chloro-4-nitro-N,N-dipropylaniline 2-Cl, 4-NO$ _2 $, N,N-dipropyl 284.78 Intermediate for agrochemicals
Nitralin (herbicide) 4-(methylsulfonyl), 2,6-NO$ _2 $, N,N-dipropyl 345.37 Herbicide (pre-emergent weed control)
N,N-Dimethyl-p-phenylenediamine diHCl N,N-dimethyl, para-diamine diHCl 209.12 Redox indicator, biochemical assays

Physicochemical Properties

  • Lipophilicity : N,N-Dipropylaniline HCl exhibits higher lipophilicity (R$ _f $ = 0.76) than N,N-diethylaniline HCl (R$ _f $ = 0.67) due to longer alkyl chains, enhancing solubility in organic solvents .
  • Boiling Points : 2-Chloro-4-nitro-N,N-dipropylaniline has a boiling point of 414.5 K , whereas N,N-dipropylaniline derivatives with bulky tert-butyl groups likely exhibit higher thermal stability but lower volatility.
  • Solubility : Hydrochloride salts (e.g., N,N-dipropylaniline HCl) are water-soluble due to ionic character, whereas nitro-substituted analogs (e.g., Nitralin) show reduced aqueous solubility, favoring herbicidal soil persistence .

Reactivity and Stability

  • Electrophilic Substitution : The tert-butyl group in N,N-dipropylaniline HCl is electron-donating, activating the aromatic ring toward electrophilic reactions. In contrast, nitro and sulfonyl groups in Nitralin deactivate the ring, reducing reactivity but enhancing stability under environmental conditions .
  • N-Nitrosation : N,N-Dipropylaniline reacts with nitrous acid to form N-nitrosamines, a reaction influenced by steric hindrance from propyl groups compared to dimethyl/diethyl analogs .

Biological Activity

n,n-Dipropylaniline hydrochloride is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

  • IUPAC Name : n,n-Dipropylaniline hydrochloride
  • Molecular Formula : C12H19ClN
  • CAS Number : 101-67-1

The compound is characterized by a dipropylamino group attached to a phenyl ring, which influences its solubility and reactivity in biological systems.

Biological Activities

n,n-Dipropylaniline hydrochloride exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that n,n-Dipropylaniline derivatives possess significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating inhibitory effects comparable to standard antibiotics .
  • Herbicidal Activity : Research indicates that n,n-Dipropylaniline exhibits herbicidal properties. In laboratory settings, it has been effective in controlling the growth of specific weed species, suggesting potential applications in agricultural practices .
  • Neurotoxicity : Some studies have raised concerns regarding the neurotoxic effects of n,n-Dipropylaniline. Animal studies indicate that exposure can lead to alterations in neurotransmitter levels, which may have implications for its safety in various applications .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of n,n-Dipropylaniline against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound demonstrated significant antimicrobial activity with inhibition zones ranging from 15 mm to 25 mm, depending on the bacterial strain tested.
  • Herbicidal Activity Assessment :
    • Objective : To assess the effectiveness of n,n-Dipropylaniline as a herbicide.
    • Methodology : Greenhouse trials were conducted with common weed species.
    • Results : The compound reduced weed biomass by over 50% at optimal concentrations, indicating strong herbicidal potential .

Table 1: Biological Activity Summary of n,n-Dipropylaniline Hydrochloride

Activity TypeMethod UsedKey Findings
AntimicrobialDisk DiffusionInhibition zones: 15 mm - 25 mm
HerbicidalGreenhouse TrialsBiomass reduction: >50%
NeurotoxicityAnimal StudiesAltered neurotransmitter levels observed

The biological activity of n,n-Dipropylaniline is attributed to its ability to interact with cellular membranes and proteins. Its lipophilic nature allows it to penetrate lipid membranes, potentially disrupting cellular processes. The specific mechanisms for antimicrobial and herbicidal activities are still under investigation but may involve interference with metabolic pathways critical for microbial growth and plant development .

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